molecular formula C15H15ClN4O3S2 B11089719 N-({3-[(2-chloro-4-nitrophenyl)amino]propyl}carbamothioyl)thiophene-2-carboxamide

N-({3-[(2-chloro-4-nitrophenyl)amino]propyl}carbamothioyl)thiophene-2-carboxamide

Cat. No.: B11089719
M. Wt: 398.9 g/mol
InChI Key: OGYQRBNDJNYTTL-UHFFFAOYSA-N
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Description

N-({3-[(2-chloro-4-nitrophenyl)amino]propyl}carbamothioyl)thiophene-2-carboxamide is an organic compound that features a thiophene ring, a nitrophenyl group, and a carbamothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({3-[(2-chloro-4-nitrophenyl)amino]propyl}carbamothioyl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chloro-4-nitroaniline with 3-bromopropylamine under basic conditions to form the intermediate 3-[(2-chloro-4-nitrophenyl)amino]propylamine.

    Thioamide Formation: The intermediate is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({3-[(2-chloro-4-nitrophenyl)amino]propyl}carbamothioyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

N-({3-[(2-chloro-4-nitrophenyl)amino]propyl}carbamothioyl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-({3-[(2-chloro-4-nitrophenyl)amino]propyl}carbamothioyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-({3-[(2-chloro-4-nitrophenyl)amino]propyl}carbamothioyl)benzamide
  • N-({3-[(2-chloro-4-nitrophenyl)amino]propyl}carbamothioyl)furan-2-carboxamide

Uniqueness

N-({3-[(2-chloro-4-nitrophenyl)amino]propyl}carbamothioyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to similar compounds with benzene or furan rings. This uniqueness can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C15H15ClN4O3S2

Molecular Weight

398.9 g/mol

IUPAC Name

N-[3-(2-chloro-4-nitroanilino)propylcarbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C15H15ClN4O3S2/c16-11-9-10(20(22)23)4-5-12(11)17-6-2-7-18-15(24)19-14(21)13-3-1-8-25-13/h1,3-5,8-9,17H,2,6-7H2,(H2,18,19,21,24)

InChI Key

OGYQRBNDJNYTTL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC(=S)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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